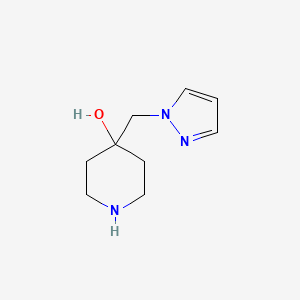
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
説明
“4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H15N3O . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 181.24 .科学的研究の応用
Synthesis and Structural Studies
- 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol and related compounds have been used in various synthesis processes, including the synthesis of Crizotinib, a cancer treatment drug. A study outlined a three-step synthesis process for creating a key intermediate, demonstrating the compound's importance in pharmaceutical manufacturing (Fussell et al., 2012).
- The structural properties of compounds containing the pyrazole and piperidine moieties, including this compound, have been analyzed using techniques like X-ray crystallography and computational chemistry. Such studies provide insights into molecular interactions and potential applications in drug design (Shawish et al., 2021).
Biological Activity and Potential Therapeutic Applications
- Compounds structurally related to this compound have shown promising biological activities. For instance, certain derivatives have demonstrated fungicidal and antiviral properties, particularly against tobacco mosaic virus, indicating potential for agricultural or medicinal applications (Li et al., 2015).
- Some derivatives have been investigated for their antitubercular and antifungal activities, highlighting their potential in treating infectious diseases (Syed et al., 2013).
- In receptor binding studies, certain pyrazole derivatives incorporating piperidine have been explored for their interactions with cannabinoid receptors. This research provides insights into the development of compounds that could potentially regulate cannabinoid receptor activity, with implications for treating neurological disorders (Lan et al., 1999).
Material Science and Chemistry Applications
- Pyrazole and piperidine derivatives, including those similar to this compound, have been used in the synthesis of fluorescent films. Their unique molecular structures make them suitable for creating materials with specific light-emitting properties, useful in various technological applications (Soboleva et al., 2017).
Safety and Hazards
将来の方向性
The future directions for “4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” and similar compounds could involve further exploration of their diverse biological applications. Given their wide range of bioactivities, these compounds could potentially be developed into effective therapeutic agents for various conditions .
特性
IUPAC Name |
4-(pyrazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUBSCJFEWVJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)


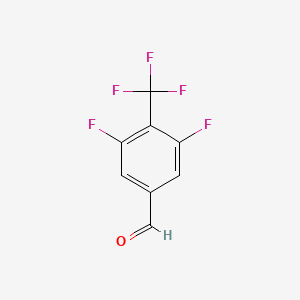
![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)
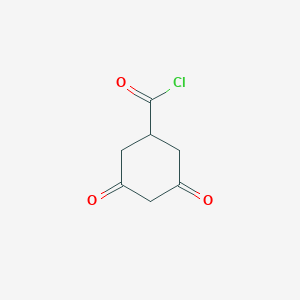
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)
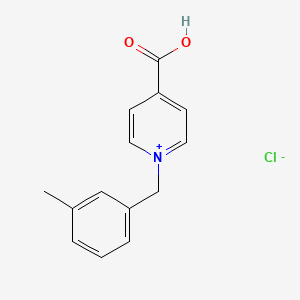
![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1406799.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
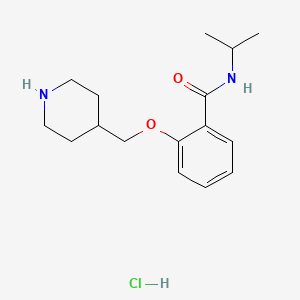
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
